![molecular formula C16H24O4 B2829523 tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate CAS No. 1235715-30-6](/img/structure/B2829523.png)

tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

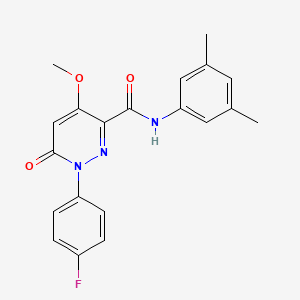

“tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate” is a chemical compound with the molecular formula C16H24O4 . It has a molecular weight of 280.36 . The compound is stored in a refrigerated environment .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H24O4/c1-16(2,3)20-15(17)9-10-18-11-12-19-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications

Catalytic Asymmetric Synthesis with Rh-Diene Complexes

A study detailed the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters, providing a route to enantioenriched tert-butyl 3,3-diarylpropanoates. These compounds serve as valuable building blocks in synthetic chemistry. The process exhibited high yields (63-90%) and enantioselectivities (89-94% ee), showcasing the versatility of tert-butyl esters in catalytic asymmetric syntheses (Paquin, Stephenson, Defieber, & Carreira, 2005).

Biotransformation and Kinetics of Ethyl Tert-Butyl Ether

Another research focused on the biotransformation and excretion kinetics of Ethyl tert-butyl ether (ETBE) in rats and humans. The study revealed similar patterns of ETBE metabolism and rapid excretion in both species, highlighting the metabolic pathways and potential environmental and health implications of tert-butyl ether compounds (Amberg, Rosner, & Dekant, 1999).

Inhibitory Effect of Antioxidants on Hepatic Tumorigenesis

Research on the inhibitory effects of antioxidants, including 2(3)-tert-butyl-4-hydroxyanisole, on hepatic tumorigenesis induced by peroxisome proliferators in rats suggested a potential therapeutic role for tert-butyl-based antioxidants in mitigating cancer risk through scavenging reactive oxygen species (Rao, Lalwani, Watanabe, & Reddy, 1984).

Properties

IUPAC Name |

tert-butyl 3-(2-phenylmethoxyethoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O4/c1-16(2,3)20-15(17)9-10-18-11-12-19-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWLKRJIGXFBSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2829442.png)

![Methyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2829450.png)

![N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2829453.png)

![(E)-1-(4-methylbenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2829456.png)